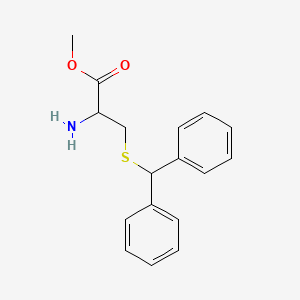
N~2~,N~4~-Bis(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4,6-triamine, N2,N4-bis(4-nitrophenyl)- is a derivative of melamine, a triazine compound This compound is characterized by the presence of two nitrophenyl groups attached to the triazine ring
Vorbereitungsmethoden
The synthesis of 1,3,5-Triazine-2,4,6-triamine, N2,N4-bis(4-nitrophenyl)- typically involves the reaction of melamine with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Analyse Chemischer Reaktionen
1,3,5-Triazine-2,4,6-triamine, N2,N4-bis(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. Major products formed from these reactions include amino derivatives and substituted triazines.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4,6-triamine, N2,N4-bis(4-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N2,N4-bis(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The triazine ring can also participate in hydrogen bonding and other interactions, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazine-2,4,6-triamine, N2,N4-bis(4-nitrophenyl)- can be compared with other triazine derivatives, such as:
1,3,5-Triazine-2,4,6-triamine, N2,N2,N4,N4,N6,N6-hexaphenyl-: Known for its high stability and use in materials science.
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-trimethyl-: Used in the synthesis of various organic compounds.
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris(trifluoroacetyl)-: Known for its unique reactivity and applications in fluorine chemistry.
The uniqueness of 1,3,5-Triazine-2,4,6-triamine, N2,N4-bis(4-nitrophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazine derivatives.
Eigenschaften
CAS-Nummer |
100882-09-5 |
|---|---|
Molekularformel |
C15H12N8O4 |
Molekulargewicht |
368.31 g/mol |
IUPAC-Name |
2-N,4-N-bis(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C15H12N8O4/c16-13-19-14(17-9-1-5-11(6-2-9)22(24)25)21-15(20-13)18-10-3-7-12(8-4-10)23(26)27/h1-8H,(H4,16,17,18,19,20,21) |
InChI-Schlüssel |
RHSOZYIZPAEASL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


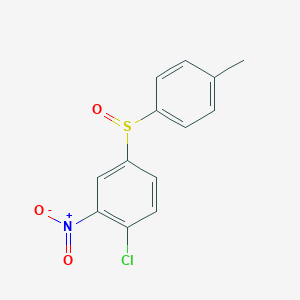


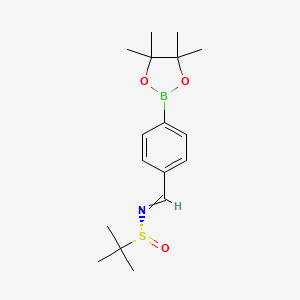

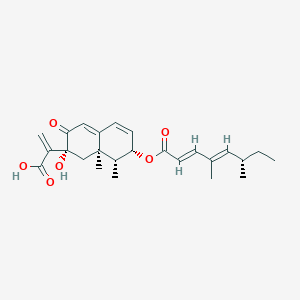
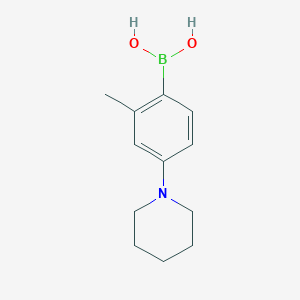
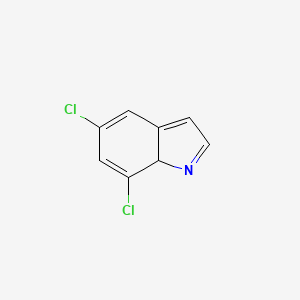


![2,5-Dihexyl-1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14076972.png)
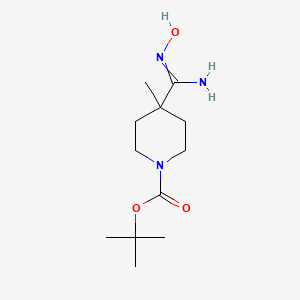
![1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)-](/img/structure/B14076983.png)
